2-Amino-7-bromo-9-fluorenone
Overview
Description
2-Amino-7-bromo-9-fluorenone is a compound that is structurally related to fluorene derivatives. These compounds are of interest due to their optical properties and potential applications in materials science. The compound itself is not directly synthesized in the studies provided, but related compounds and their interactions with other molecules have been investigated, which can give insights into the behavior and properties of 2-Amino-7-bromo-9-fluorenone.
Synthesis Analysis
The synthesis of related fluorene derivatives involves multi-step reactions including bromination, nitration, and reduction processes. For instance, 2,7-Dibromo-4-amino-9H-fluorene was synthesized starting from 9H-fluorene using bromination with CuBr2 as a catalyst, followed by nitration with a mixture of nitric and sulfuric acids, and finally reduction with Zn/CaCl2 . These methods could potentially be adapted for the synthesis of 2-Amino-7-bromo-9-fluorenone by altering the substitution pattern on the fluorene molecule.
Molecular Structure Analysis
The molecular structure of fluorene derivatives is confirmed using techniques such as 1H NMR, 13C NMR, IR, and ESI-MS . These techniques provide detailed information about the molecular framework and the position of substituents on the fluorene core. The molecular recognition of 2-amino-9-fluorenone with β-cyclodextrin has been studied, indicating that the unsubstituted part of the molecule is encapsulated within the hydrophobic cavity of β-cyclodextrin . This suggests that 2-Amino-7-bromo-9-fluorenone could also form inclusion complexes with cyclodextrins, which could affect its physical and chemical properties.
Chemical Reactions Analysis
The chemical behavior of fluorene derivatives in reactions is influenced by the substituents on the fluorene core. For example, the amino group in 2-amino-9-fluorenone can undergo protonation, which is affected by the solvent and the presence of β-cyclodextrin . The study of these interactions provides insights into how 2-Amino-7-bromo-9-fluorenone might behave in different environments and under various chemical conditions.
Physical and Chemical Properties Analysis
Fluorene derivatives exhibit interesting optical properties, such as specific absorption and emission wavelengths, which are influenced by their molecular structure . The optical band gap of 2,7-Dibromo-4-amino-9H-fluorene was found to be 2.66 eV, which is a measure of its electronic properties and can be related to the potential applications of 2-Amino-7-bromo-9-fluorenone in optoelectronic devices. Additionally, the solubility and transparency of polyimides derived from related fluorene compounds suggest that 2-Amino-7-bromo-9-fluorenone could also be used to create materials with desirable physical properties such as low moisture absorption and high thermal stability .
Scientific Research Applications
1. Photocatalysis
2-Amino-7-bromo-9-fluorenone has been employed in photocatalytic applications. It acts as a metal-free and additive-free photocatalyst for the selective oxidation of primary and secondary alcohols under visible light, efficiently converting various alcohols to corresponding carbonyl compounds using air/oxygen as an oxidant. Detailed mechanistic studies have been conducted to elucidate the role of the oxidant and the photocatalyst in this oxidation process (Schilling et al., 2018).
2. Synthesis of Fluorene Derivatives
2-Amino-7-bromo-9-fluorenone is a key intermediate in the synthesis of various fluorene compounds. It's used in the preparation of compounds with potential applications in sensing, due to their selective recognition abilities toward specific substances like picric acid, Fe3+, and L-arginine (Han et al., 2020). Additionally, it's employed in the synthesis of N-substituted 2-amino-9,9-dialkylfluorenes, which show promise as fluorescence probes for femtosecond solvation dynamics (Saroja et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-amino-7-bromofluoren-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQGYCZVNFMPJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293556 | |
Record name | 2-Amino-7-bromo-9-fluorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7-bromo-9-fluorenone | |
CAS RN |
58557-63-4 | |
Record name | 58557-63-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-7-bromo-9-fluorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-7-bromo-9-fluorenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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